molecular formula C17H17ClN2O2 B253088 N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

カタログ番号 B253088
分子量: 316.8 g/mol
InChIキー: ODYIJGQNRKHZEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

科学的研究の応用

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways of B cells and T cells. Therefore, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has potential applications in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), as well as T cell-mediated autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

作用機序

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide selectively binds to the active site of BTK, ITK, and TXK, and inhibits their activity by preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of B cell and T cell activation, proliferation, and survival, which are hallmarks of cancer and autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in CLL and NHL cells, and to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and melanoma. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines in RA and MS models, and to ameliorate the clinical symptoms of these diseases.

実験室実験の利点と制限

One of the advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its high selectivity and potency for BTK, ITK, and TXK, which minimizes off-target effects and toxicity. Another advantage is its oral bioavailability and pharmacokinetic properties, which allow for convenient dosing and administration in animal studies. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or formulation optimization.

将来の方向性

There are several potential future directions for the research and development of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide in humans, and to determine the optimal dosing regimen and patient population. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide and overcome resistance mechanisms. Third, further studies are needed to elucidate the downstream signaling pathways and cellular mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, which may provide insights into the biology of cancer and autoimmune diseases. Fourth, the structural optimization and modification of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the development of biomarkers and imaging techniques may facilitate the monitoring of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide efficacy and response in patients.

合成法

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with benzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2016037321A1).

特性

製品名

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

分子式

C17H17ClN2O2

分子量

316.8 g/mol

IUPAC名

N-(3-chloro-4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O2/c18-15-12-14(19-17(21)13-4-2-1-3-5-13)6-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChIキー

ODYIJGQNRKHZEZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

正規SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。